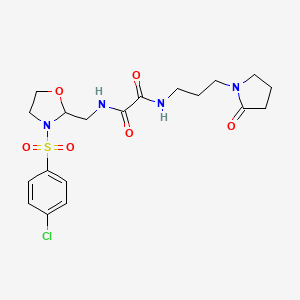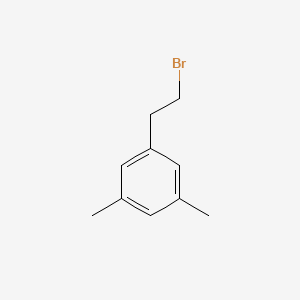
1-(2-Bromoethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, refractive index, optical rotation, etc. The compound’s chemical stability, reactivity, and other chemical properties would also be studied.Scientific Research Applications
Synthesis and Functionalization
Compounds structurally related to "1-(2-Bromoethyl)-3,5-dimethylbenzene" have been synthesized and further functionalized to explore new chemical entities. For example, the regioselective bromination of dimethoxydimethylbenzene and its conversion into sulfur-functionalized benzoquinones demonstrate the versatility of brominated intermediates in synthesizing complex molecules with potential applications in material science and pharmaceuticals (Aitken et al., 2016).
Molecular Structure Analysis
The structural analysis of brominated compounds, including those with bromomethyl substituents, plays a crucial role in understanding their reactivity and potential applications. Crystallographic studies, such as those on methyl 3,5-dimethylbenzoate and related compounds, provide detailed insights into molecular configurations, facilitating the design of new compounds with desired properties (Ebersbach et al., 2022).
Chemical Kinetics and Reactivity
The study of chemical kinetics and reactivity of brominated compounds, similar to "1-(2-Bromoethyl)-3,5-dimethylbenzene," informs their potential uses in synthesis and material development. For instance, the kinetics of dimethylbenzene oxidation and ignition highlight the reactivity of brominated aromatics under various conditions, which is essential for applications in combustion and environmental technology (Gaïl et al., 2008).
Applications in Material Science
Brominated aromatic compounds are pivotal in the synthesis of advanced materials, including liquid crystals and fluorescent sensors. The development of triarylboron-functionalized bisbenzimidazole compounds showcases the utility of brominated intermediates in creating materials with unique optical properties for sensing applications (Brazeau et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and safety measures. Material safety data sheets (MSDS) are a good source of this information.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, reactions, applications, etc.
properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMNDTNTWLXQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3,5-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2984679.png)
![4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2984680.png)
![2-Methyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2984681.png)
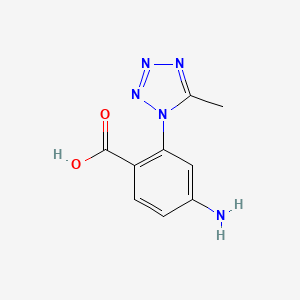
![1-[(3,5-Dimethylisoxazol-4-yl)methyl]-4-(piperidin-3-ylcarbonyl)piperazine](/img/structure/B2984685.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2984687.png)
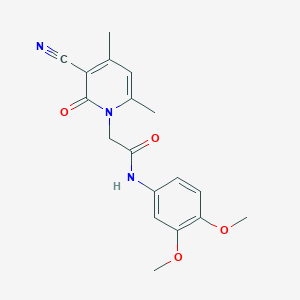
![N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylidene]pyridine-4-carbohydrazide](/img/structure/B2984691.png)
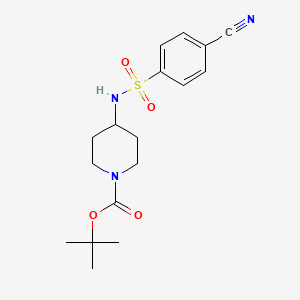
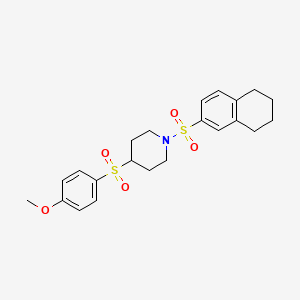
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2984696.png)
amine](/img/structure/B2984697.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(quinolin-8-ylthio)ethanone](/img/structure/B2984699.png)
